![molecular formula C14H18FN B13344840 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline CAS No. 60526-67-2](/img/structure/B13344840.png)
4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluoro-1-bicyclo[222]octanyl)aniline is an organic compound with the molecular formula C14H18FN It is characterized by a bicyclo[222]octane structure with a fluorine atom and an aniline group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline typically involves the reaction of 4-fluoro-1-bicyclo[2.2.2]octane with aniline under specific conditions. One common method includes:
Starting Materials: 4-fluoro-1-bicyclo[2.2.2]octane and aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogenation conditions.
Procedure: The mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the bicyclo[2.2.2]octane structure contribute to its unique binding properties. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)benzonitrile
- 4-(4-fluoro-1-bicyclo[2.2.1]heptanyl)aniline
- 4-(4-fluoro-1-bicyclo[2.2.1]heptanyl)aniline,2,2,2-trifluoroacetic acid
Uniqueness
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline stands out due to its specific structural configuration, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
60526-67-2 |
|---|---|
Molekularformel |
C14H18FN |
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline |
InChI |
InChI=1S/C14H18FN/c15-14-8-5-13(6-9-14,7-10-14)11-1-3-12(16)4-2-11/h1-4H,5-10,16H2 |
InChI-Schlüssel |
AECASPLPTMWWCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


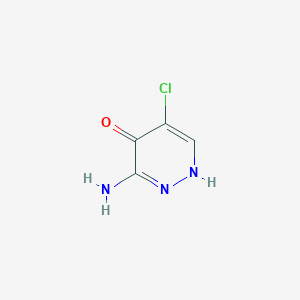


![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
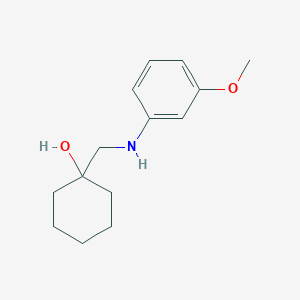
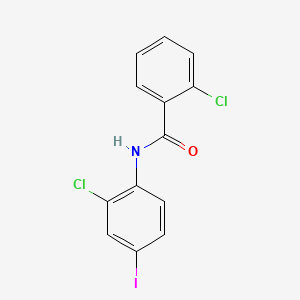
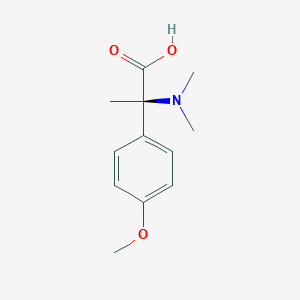
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
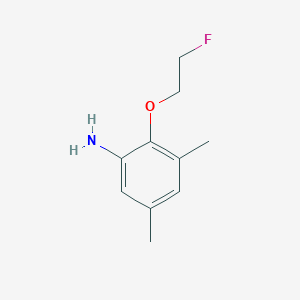
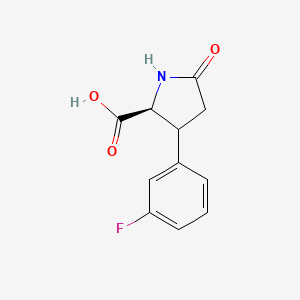
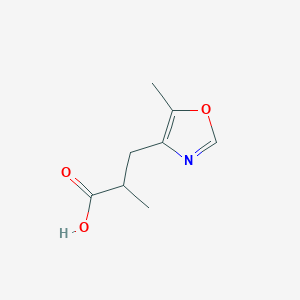
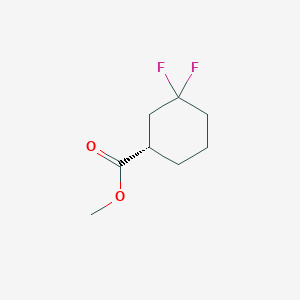
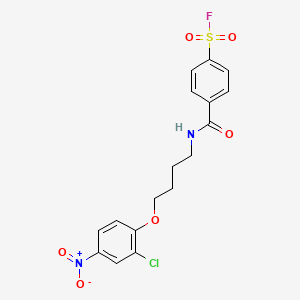
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
